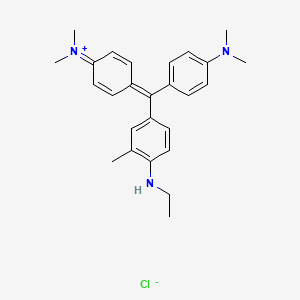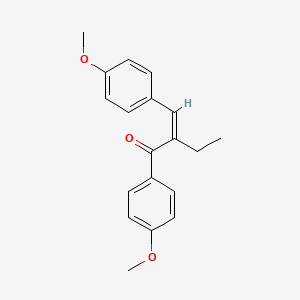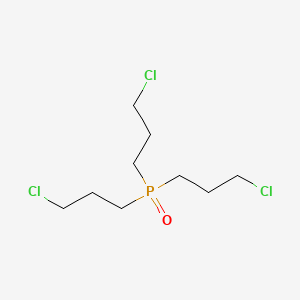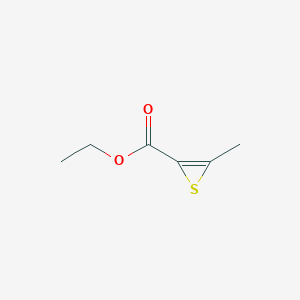
Ethyl 3-methylthiirene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-methylthiirene-2-carboxylate is an organic compound belonging to the class of thiirene derivatives Thiirenes are three-membered sulfur-containing heterocycles, which are known for their strained ring systems and unique reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-methylthiirene-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of ethyl 2-bromo-3-methylpropanoate with sodium sulfide, which induces the formation of the thiirene ring. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-methylthiirene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction of the thiirene ring can lead to the formation of thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur atom, leading to the formation of various substituted thiirenes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed under mild to moderate conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Substituted thiirenes with various functional groups.
Scientific Research Applications
Ethyl 3-methylthiirene-2-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is used in the synthesis of materials with unique electronic properties, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of ethyl 3-methylthiirene-2-carboxylate involves its interaction with molecular targets through its reactive thiirene ring. The strained ring system makes it highly reactive towards nucleophiles, allowing it to form covalent bonds with target molecules. This reactivity is exploited in various applications, including enzyme inhibition and receptor modulation.
Comparison with Similar Compounds
Ethyl 2-methylthiophene-3-carboxylate: A thiophene derivative with similar structural features but a five-membered ring.
Ethyl 2-methylthiirane-3-carboxylate: Another three-membered sulfur-containing compound but with different substitution patterns.
Uniqueness: Ethyl 3-methylthiirene-2-carboxylate is unique due to its three-membered ring structure, which imparts distinct reactivity compared to larger ring systems like thiophenes. This makes it a valuable compound for studying ring strain and its effects on chemical reactivity and biological activity.
Properties
CAS No. |
65702-21-8 |
|---|---|
Molecular Formula |
C6H8O2S |
Molecular Weight |
144.19 g/mol |
IUPAC Name |
ethyl 3-methylthiirene-2-carboxylate |
InChI |
InChI=1S/C6H8O2S/c1-3-8-6(7)5-4(2)9-5/h3H2,1-2H3 |
InChI Key |
PRTPLOOPHPVSFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(S1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-chloro-3-[(ethoxycarbonothioyl)sulfanyl]propanoate](/img/structure/B14467818.png)
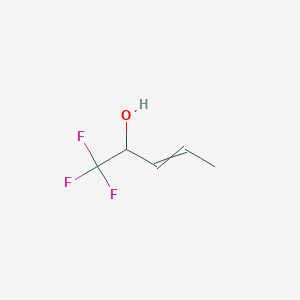


![4-{1-[4-(2-Methylpropyl)phenyl]ethenyl}morpholine](/img/structure/B14467846.png)
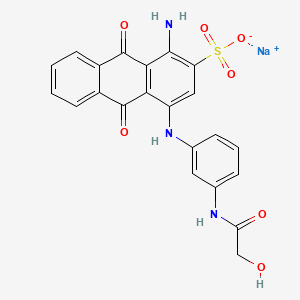
![N-[3-Chloro-3-(4-methoxyphenyl)prop-2-en-1-ylidene]hydroxylamine](/img/structure/B14467858.png)

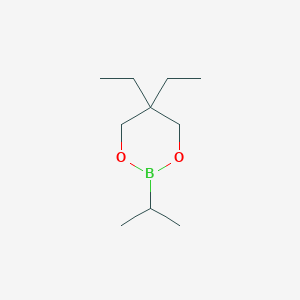
![Benzenesulfonic acid, 5-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)methylamino]phenyl]azo]-2-[2-(4-nitro-2-sulfophenyl)ethenyl]-, disodium salt](/img/structure/B14467881.png)
![Benzenesulfonamide, 4-[(4-pyridinylmethylene)amino]-](/img/structure/B14467884.png)
